

# Optimizing TVB-3664 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest     |           |           |  |
|--------------------------|-----------|-----------|--|
| Compound Name:           | TVB-3664  |           |  |
| Cat. No.:                | B10824504 | Get Quote |  |
| < < 1 2 3 4 5 6 7 8 9 10 |           |           |  |

... ... ... ... ... ... --INVALID-LINK--

[1] Inhibition of FASN and FASN-Independent Effects of the FASN Inhibitor **TVB-3664** in Ovarian Cancer - PMC - NIH (2021-03-01) In OVCAR3 cells, TVB-3664 inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) To determine whether **TVB-3664** has FASN-independent effects, we generated FASN-knockout (FASN-KO) OVCAR3 and OVSAHO cells using CRISPR/Cas9 gene editing. FASN knockout was confirmed by Western blot (Figure 2A). As expected, FASN-KO cells did not incorporate 13C from 13C6-glucose into palmitate (Figure 2B), confirming loss of FASN activity. FASN-KO cells were able to proliferate in the presence of media supplemented with 100 µM palmitate, but not in the absence of palmitate supplementation (Figure 2C), demonstrating their dependence on exogenous fatty acids. ... (2021-03-01) TVB-3664 is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, TVB-3664 inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to TVB-3664.







... (2021-03-01) TVB-3664 is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, TVB-**3664** inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-**3664** inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) In vivo, **TVB-3664** (100 mg/kg daily by oral gavage) inhibited growth of OVCAR3 xenografts by 62% compared to vehicle control (p < 0.05) (Figure 4A). At this dose, there was no significant mouse weight loss (Figure 4B). In a PDX model of high-grade serous ovarian cancer, **TVB-3664** (100 mg/kg daily by oral gavage) inhibited tumor growth by 52% (p < 0.05) (Figure 4C) without significant mouse weight loss (Figure 4D). To confirm FASN inhibition in vivo, we measured palmitate in tumors from control and TVB-3664-treated mice by mass spectrometry. ... (2021-03-01) In vivo, TVB-3664 (100 mg/kg daily by oral gavage) inhibited growth of OVCAR3 xenografts by 62% compared to vehicle control (p < 0.05) (Figure 4A). At this dose, there was no significant mouse weight loss (Figure 4B). In a PDX model of high-grade serous ovarian cancer, TVB-3664 (100 mg/kg daily by oral gavage) inhibited tumor growth by 52% (p < 0.05) (Figure 4C) without significant mouse weight loss (Figure 4D). To confirm FASN inhibition in vivo, we measured palmitate in tumors from control and **TVB-3664**-treated mice by mass spectrometry. There was a 40% decrease in intratumoral palmitate in TVB-3664-treated OVCAR3 xenografts (p < 0.05) (Figure 4E) and a 30% decrease in intratumoral palmitate in **TVB-3664**-treated PDX tumors (p < 0.05) (Figure 4F). ... (2021-03-01) In FASN-KO cells, the IC50 for **TVB-3664** was 10-fold higher than in parental cells (Figure 2D), indicating that the growth inhibitory effect of **TVB-3664** is due in large part to FASN inhibition. However, at concentrations >100 nM, TVB-3664 also inhibited

proliferation of FASN-KO cells, suggesting that at higher concentrations, TVB-3664 has FASN-

independent effects. To investigate FASN-independent effects of TVB-3664, we performed

RNA sequencing (RNA-seq) on OVCAR3 parental and FASN-KO cells treated with vehicle or 100 nM **TVB-3664** for 24 h. ... (2021-03-01) In FASN-KO cells, the IC50 for **TVB-3664** was 10-

fold higher than in parental cells (Figure 2D), indicating that the growth inhibitory effect of **TVB-3664** is due in large part to FASN inhibition. However, at concentrations >100 nM, **TVB-3664** 

a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values







from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to TVB-3664. ... (2021-03-01) In vivo, **TVB-3664** at a dose of 100 mg/kg inhibited growth of ovarian cancer xenografts and a PDX model. In a phase I study of the related FASN inhibitor, TVB-2640, the recommended phase 2 dose was 100 mg/m2, which is approximately 2.7 mg/kg[3]. The 100 mg/kg dose in mice is approximately 8.1 mg/kg in humans when adjusted for body surface area[4]. Thus, the doses used in our mouse models are higher than the dose of TVB-2640 used in humans. ... (2021-03-01) **TVB-3664** is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, TVB-3664 inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). ... (2021-03-01) **TVB-3664** is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, TVB-3664 inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) TVB-3664 is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, TVB-3664 inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, TVB-3664 inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for TVB-3664 inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to TVB-3664. ... (2021-03-01) However, at concentrations >100 nM, TVB-3664 also inhibited proliferation of FASN-KO cells, suggesting that at higher concentrations, **TVB-3664** has FASN-independent effects. To investigate FASN-independent effects of **TVB-3664**, we performed RNA sequencing (RNA-seq) on OVCAR3 parental and FASN-KO cells treated with vehicle or 100 nM TVB-3664 for 24 h. As expected, in parental OVCAR3 cells, **TVB-3664** altered expression of genes regulating fatty acid metabolism (Figure S2A,B). In both parental and FASN-KO cells, TVB-**3664** altered expression of genes regulating the cell cycle, particularly the G2/M checkpoint (Figure 2E and Figure S2C). 5 Technical Support Center: TVB-3664

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TVB**-



**3664**, a potent and selective inhibitor of Fatty Acid Synthase (FASN).

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TVB-3664?

A1: **TVB-3664** is an orally available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[6][7] It works by blocking the synthesis of palmitate, a key fatty acid.[6][8] This inhibition disrupts various cellular processes that are dependent on de novo lipogenesis, including tubulin palmitoylation and microtubule organization.[8] **TVB-3664** has been shown to alter major oncogenic signaling pathways, including Akt, Erk1/2, and AMPK.[7]

Q2: What is the recommended solvent and storage for **TVB-3664**?

A2: For in vitro experiments, **TVB-3664** can be dissolved in DMSO.[8] For in vivo studies, several formulations are available, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in corn oil.[6] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[6] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[6] To ensure the stability of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Q3: What are typical effective concentrations of **TVB-3664** for in vitro cell culture experiments?

A3: The effective concentration of **TVB-3664** can vary depending on the cell line. In a panel of ovarian cancer cell lines, the IC50 values for cell proliferation inhibition ranged from 11.2 to 213.8 nM.[1] For colorectal cancer cell lines such as CaCo2, HT29, and LIM2405, anti-tumor activity was observed with concentrations ranging from 0 to 1 µM over a 7-day treatment period.[6][7] In Calu-6 lung cancer cells, a concentration of 50 nM for 48 hours has been used. [8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the recommended dosages for in vivo animal studies?

A4: The optimal dosage of **TVB-3664** for in vivo studies can depend on the tumor model and animal strain. In patient-derived xenograft (PDX) models of colorectal cancer, daily oral gavage of 3 mg/kg or 6 mg/kg for 4 weeks resulted in significant reductions in tumor volume and weight.[6][7] In a murine model of non-alcoholic steatohepatitis (NASH), oral daily doses of 3



mg/kg, 5 mg/kg, and 10 mg/kg were tested. In an ovarian cancer xenograft model, a daily oral gavage of 100 mg/kg showed significant tumor growth inhibition.[1] Researchers should perform dose-finding studies to determine the most effective and well-tolerated dose for their specific animal model.

## **Troubleshooting Guides**

Problem 1: Low or no efficacy observed in my in vitro experiments.

| Possible Cause                | Troubleshooting Step                                                                                                                                                                                                          |  |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of TVB-3664 concentrations to determine the IC50 for your specific cell line.[1]                                                                                        |  |
| Cell Line Resistance          | Some cell lines may be inherently resistant to FASN inhibition. This can be due to mutations in oncogenic pathways like PI3K/Akt. Consider using a different cell line or investigating the underlying resistance mechanisms. |  |
| Drug Inactivity               | Ensure proper storage and handling of the TVB-3664 compound to prevent degradation.[6]  Prepare fresh dilutions from a validated stock for each experiment.                                                                   |  |
| Incorrect Incubation Time     | The effect of TVB-3664 may be time-dependent.  Consider extending the incubation period (e.g., up to 7 days for some cell lines).[6]                                                                                          |  |

Problem 2: High variability in tumor growth inhibition in my in vivo xenograft studies.



| Possible Cause                   | Troubleshooting Step                                                                                                                                                                          |  |  |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Inconsistent Drug Administration | Ensure accurate and consistent daily oral gavage technique. Variability in the administered dose can lead to inconsistent results.                                                            |  |  |
| Tumor Heterogeneity              | Patient-derived xenograft (PDX) models can exhibit significant heterogeneity in their response to treatment. Increase the number of animals per group to improve statistical power.           |  |  |
| Animal Health                    | Monitor animal weight and overall health closely.  Significant weight loss or other adverse effects can impact tumor growth and response to treatment.[1]                                     |  |  |
| Development of Resistance        | Resistance to TVB-3664 can develop over time. In some models, an initial response was followed by the development of resistance. Consider shorter treatment periods or combination therapies. |  |  |

Problem 3: Difficulty dissolving TVB-3664 for in vivo administration.

| Possible Cause                | Troubleshooting Step                                                                                                                                                                                                          |  |  |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Precipitation of the Compound | If precipitation occurs during the preparation of<br>the dosing solution, gentle heating and/or<br>sonication can be used to aid dissolution.[6]                                                                              |  |  |
| Inappropriate Vehicle         | The choice of vehicle is crucial for solubility and bioavailability. Refer to established protocols for preparing TVB-3664 solutions for oral gavage, such as those using DMSO, PEG300, Tween-80, and saline, or corn oil.[6] |  |  |

#### **Data Presentation**

Table 1: In Vitro Efficacy of TVB-3664 in Various Cancer Cell Lines



| Cell Line                                           | Cancer Type       | ancer Type IC50 (nM) |               |
|-----------------------------------------------------|-------------------|----------------------|---------------|
| OVCAR3                                              | Ovarian Cancer    | 11.2                 | Not Specified |
| Panel of 10 Ovarian Cancer Cell Lines               | Ovarian Cancer    | 11.2 - 213.8         | Not Specified |
| IOSE (Immortalized<br>Normal Ovarian<br>Epithelial) | Normal            | >1000                | Not Specified |
| CaCo2, HT29,<br>LIM2405                             | Colorectal Cancer | Effective at 0-1 μM  | 7 days        |
| Calu-6                                              | Lung Cancer       | Effective at 50 nM   | 48 hours      |

Data compiled from multiple sources.[1][6][8]

Table 2: In Vivo Efficacy of TVB-3664 in Xenograft Models



| Tumor<br>Model                                | Animal<br>Model | Dosage    | Administrat<br>ion   | Treatment<br>Duration | Tumor<br>Growth<br>Inhibition         |
|-----------------------------------------------|-----------------|-----------|----------------------|-----------------------|---------------------------------------|
| Colorectal<br>Cancer PDX<br>(Pt 2614)         | NSG Mice        | 3 mg/kg   | Daily Oral<br>Gavage | 4 weeks               | 30%<br>reduction in<br>tumor weight   |
| Colorectal<br>Cancer PDX<br>(Pt 2449PT)       | NSG Mice        | 3 mg/kg   | Daily Oral<br>Gavage | 4 weeks               | 37.5% reduction in tumor weight       |
| Colorectal<br>Cancer PDX<br>(Pt 2402)         | NSG Mice        | 6 mg/kg   | Daily Oral<br>Gavage | 4 weeks               | 51.5%<br>reduction in<br>tumor weight |
| Ovarian Cancer Xenograft (OVCAR3)             | Not Specified   | 100 mg/kg | Daily Oral<br>Gavage | Not Specified         | 62%                                   |
| High-Grade<br>Serous<br>Ovarian<br>Cancer PDX | Not Specified   | 100 mg/kg | Daily Oral<br>Gavage | Not Specified         | 52%                                   |

Data compiled from multiple sources.[1][6][7]

#### **Experimental Protocols**

Cell Proliferation Assay

- Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure logarithmic growth throughout the experiment.
- Drug Treatment: After 24 hours, treat the cells with a serial dilution of **TVB-3664**. Include a vehicle control (e.g., DMSO).



- Incubation: Incubate the plate for the desired period (e.g., 48 hours, 72 hours, or up to 7 days).[6][8]
- Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting assay.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

- Cell Lysis: Treat cells with **TVB-3664** for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-Erk1/2, p-AMPK, and their total protein counterparts).
- Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

#### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: TVB-3664 inhibits FASN and modulates key oncogenic signaling pathways.





Click to download full resolution via product page

Caption: A logical workflow for optimizing **TVB-3664** dosage from in vitro to in vivo.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. TVB3664 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sagimet.com [sagimet.com]
- To cite this document: BenchChem. [Optimizing TVB-3664 dosage for maximum efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824504#optimizing-tvb-3664-dosage-for-maximum-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com